molecular formula C9H10N4 B161638 3-(1H-1,2,4-triazol-1-ylmethyl)aniline CAS No. 127988-22-1

3-(1H-1,2,4-triazol-1-ylmethyl)aniline

Cat. No.: B161638
CAS No.: 127988-22-1
M. Wt: 174.2 g/mol
InChI Key: LFINNEVQJQXPHN-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-triazol-1-ylmethyl)aniline is an organic compound that features a triazole ring attached to an aniline moiety via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)aniline typically involves the reaction of aniline with 1H-1,2,4-triazole in the presence of a suitable base and a methylene donor. One common method involves the use of formaldehyde as the methylene donor and a base such as sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-triazol-1-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aniline moiety typically yields nitro derivatives, while oxidation can produce quinones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-triazol-1-ylmethyl)aniline involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt essential biochemical pathways, leading to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,4-triazol-1-ylmethyl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(1,2,4-triazol-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFINNEVQJQXPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424311
Record name 3-(1H-1,2,4-triazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127988-22-1
Record name 3-(1H-1,2,4-triazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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